Molecular Formula and Weight Distinction vs. Non-Methylene-Bridged Hydrazine Analog
The target compound, (thiolan-3-ylmethyl)hydrazine dihydrochloride, differs fundamentally in molecular formula and mass from its direct hydrazine analog lacking the methylene spacer, (tetrahydrothiophen-3-yl)hydrazine. The target compound (C5H14Cl2N2S) has a molecular weight of 205.15 g/mol, whereas the comparator (C4H10N2S) has a molecular weight of 118.20 g/mol . This difference of 86.95 g/mol reflects the additional methylene group and the dihydrochloride salt form. This is not a simple salt variant; the structural change alters lipophilicity and hydrogen-bonding capacity, which are critical parameters in drug-likeness prediction and synthetic route planning [1].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | 205.15 g/mol; C5H14Cl2N2S |
| Comparator Or Baseline | (Tetrahydrothiophen-3-yl)hydrazine: 118.20 g/mol; C4H10N2S |
| Quantified Difference | 86.95 g/mol difference; distinct formula (C5 vs C4, presence of 2 Cl) |
| Conditions | Calculated from standard atomic masses |
Why This Matters
Procurement of the incorrect analog would yield a compound with divergent physicochemical properties and synthetic utility, potentially invalidating entire synthetic sequences.
- [1] American Elements. (2026). [(thiolan-3-yl)methyl]hydrazine dihydrochloride Technical Datasheet. View Source
